molecular formula C18H19N5S B12269362 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole

2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12269362
M. Wt: 337.4 g/mol
InChI Key: VFWKGDKVFPGEOV-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and an azetidinyl-pyrimidinyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the cyclopropyl group, and the attachment of the azetidinyl-pyrimidinyl side chain. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinyl ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinyl ring can yield various reduced forms.

Scientific Research Applications

2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Research: Study of its reactivity and synthesis of derivatives for various applications.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1-{1-[2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with a cyclopropyl group and an azetidinyl-pyrimidinyl side chain. This unique structure may confer specific biological activities and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

2-cyclopropyl-1-[1-(2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C18H19N5S/c1-24-18-19-9-8-16(21-18)22-10-13(11-22)23-15-5-3-2-4-14(15)20-17(23)12-6-7-12/h2-5,8-9,12-13H,6-7,10-11H2,1H3

InChI Key

VFWKGDKVFPGEOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5

Origin of Product

United States

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